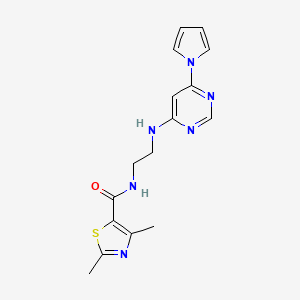

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide

Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a thiazole carboxamide derivative featuring a pyrimidine core substituted with a pyrrole ring at the 6-position. The compound’s structure includes:

- A 2,4-dimethylthiazole-5-carboxamide moiety.

- An ethylenediamine linker connecting the thiazole to the pyrimidine ring.

- A 1H-pyrrol-1-yl group on the pyrimidine, contributing to π-π stacking and hydrogen-bonding interactions.

Synthesis likely follows routes analogous to related thiazole carboxamides, involving coupling of carboxylate intermediates with amines (e.g., ethyl 2-bromoacetoacetate and substituted nitriles) .

Properties

IUPAC Name |

2,4-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-11-15(24-12(2)21-11)16(23)18-6-5-17-13-9-14(20-10-19-13)22-7-3-4-8-22/h3-4,7-10H,5-6H2,1-2H3,(H,18,23)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPFQVWTBTXIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies indicate that it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. By inhibiting CDK activity, the compound can prevent uncontrolled cell proliferation, making it a candidate for cancer therapy. Specifically, it has shown efficacy against various cancer cell lines, including those associated with acute myeloid leukemia .

Kinase Inhibition

The structure of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide suggests that it may interact with multiple protein kinases involved in various signaling pathways. This interaction can lead to the modulation of cellular processes such as apoptosis and proliferation, further supporting its use in treating proliferative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy and selectivity. The presence of both pyrrole and pyrimidine moieties contributes to its biological activity by enhancing interactions with target proteins. Modifications to these structures can lead to variations in potency and selectivity against different cancer types .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell growth in several cancer cell lines at low concentrations. For instance, treatment of MV4-11 cells with varying concentrations resulted in significant reductions in cell viability, indicating its potential as a therapeutic agent .

In Vivo Studies

Preclinical studies involving animal models have shown promising results regarding the compound's effectiveness in reducing tumor size and improving survival rates among treated subjects. These findings underscore the need for further clinical investigation to establish safety and efficacy in humans .

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Core Scaffold Variations

Target Compound vs. 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs

The target compound shares the thiazole carboxamide core with analogs like those in . Key differences include:

- Pyrimidine vs. Pyridine : The target’s pyrimidine ring (vs. pyridine) may enhance DNA/RNA-targeting interactions.

Table 1: Core Scaffold Comparison

Aminoethyl Linker Modifications

Target Compound vs. Dasatinib Analogs Dasatinib (BMS-354825), a known tyrosine kinase inhibitor, shares a thiazole carboxamide scaffold but differs in substituents:

- Linker Group : Dasatinib uses a 2-chloro-6-methylphenyl group, whereas the target employs an ethylenediamine linker. This may reduce steric hindrance in the target compound, improving membrane permeability .

- Pyrimidine Substitution : Dasatinib’s pyrimidine is substituted with a 4-(2-hydroxyethyl)piperazinyl group, which enhances solubility but may reduce blood-brain barrier penetration compared to the target’s pyrrole .

Table 2: Linker and Pyrimidine Substitution Effects

Heterocyclic Substituent Diversity

Target Compound vs. Patent Derivatives

lists analogs with varied pyrimidine substituents:

Table 3: Substituent Diversity and Bioactivity

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and potential therapeutic applications based on existing literature.

Structural Characteristics

The compound features several key structural components:

- Pyrimidine Ring : Known for its role in nucleic acid structure and function.

- Pyrrole Moiety : Associated with various biological activities, including antimicrobial and anticancer properties.

- Thiazole Group : Often linked to diverse pharmacological effects, particularly in the context of enzyme inhibition.

This unique combination of functional groups suggests that the compound may interact with multiple biological targets, making it a candidate for further investigation in drug development.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrimidine and Pyrrole Linkage : Utilizing condensation reactions between appropriate precursors.

- Thiazole Formation : Achieved through cyclization reactions involving thioamide or thioketone intermediates.

- Final Coupling Reactions : To attach the amine and carboxamide functionalities.

These synthetic routes are crucial for optimizing yield and purity for subsequent biological evaluations.

Anticancer Properties

Recent studies indicate that compounds structurally similar to this compound exhibit significant anticancer activity. For example:

- Cell Line Studies : In vitro evaluations have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6d | PC3 (Prostate Cancer) | 0.24 ± 0.06 | PDE3A inhibition |

| ABC | Prostate Cancer | Not specified | Induces senescence |

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in cancer progression:

- Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis; inhibition leads to reduced cancer cell growth.

- Enoyl Acyl Carrier Protein (ACP) Reductase : Targeted by several thiazole derivatives, contributing to their antibacterial and anticancer properties .

Case Studies

- Inhibition Studies : A study demonstrated that thiazole derivatives showed potent inhibition against DHFR with varying IC50 values, indicating a promising avenue for developing new anticancer agents .

- Molecular Docking Analysis : Computational studies revealed strong binding interactions between the compound and active sites of targeted enzymes, suggesting mechanisms through which it may exert its biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.